

Comparative Analysis of Sodium Trimethylacetate Hydrate: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium trimethylacetate hydrate*

Cat. No.: *B116614*

[Get Quote](#)

A comprehensive cross-validation of **sodium trimethylacetate hydrate** against other alternatives is currently challenging due to a notable lack of specific experimental performance data in publicly available scientific literature. This guide, therefore, presents a comparative overview based on available physicochemical properties and draws parallels with the well-researched analogue, sodium acetate trihydrate, to provide a foundational understanding for researchers, scientists, and drug development professionals.

Sodium trimethylacetate hydrate, also known as sodium pivalate hydrate, is a white crystalline solid recognized for its stability and solubility in water.^[1] While it is utilized in organic synthesis and as a reagent in various chemical reactions, including as a buffering agent in biochemical and pharmaceutical formulations, its performance in specific applications compared to other substances is not well-documented.^[1]

Physicochemical Properties: A Comparative Overview

To offer a preliminary comparison, the known properties of sodium trimethylacetate (anhydrous sodium pivalate) are presented alongside those of the more extensively studied sodium acetate. This comparison provides insights into the potential behavior of their hydrated forms.

Property	Sodium Trimethylacetate (Anhydrous Sodium Pivalate)	Sodium Acetate (Anhydrous)
Molecular Formula	C ₅ H ₉ NaO ₂	C ₂ H ₃ NaO ₂
Molecular Weight	124.11 g/mol [2]	82.03 g/mol
Melting Point	315 °C [3] [4]	324 °C
Appearance	White to off-white crystalline powder [4]	White crystalline powder
Solubility in Water	Soluble [3]	Soluble

A Case Study: Salt Hydrates for Thermal Energy Storage

Given the extensive research on sodium acetate trihydrate as a phase change material (PCM) for thermal energy storage, a theoretical comparison can be drawn. PCMs store and release thermal energy during phase transitions (e.g., solid to liquid). The ideal PCM possesses a high latent heat of fusion and a melting point appropriate for the desired application.

The following table compares the thermal properties of sodium acetate trihydrate with other common salt hydrates used for thermal energy storage. The absence of data for **sodium trimethylacetate hydrate** is a clear indicator of a research gap.

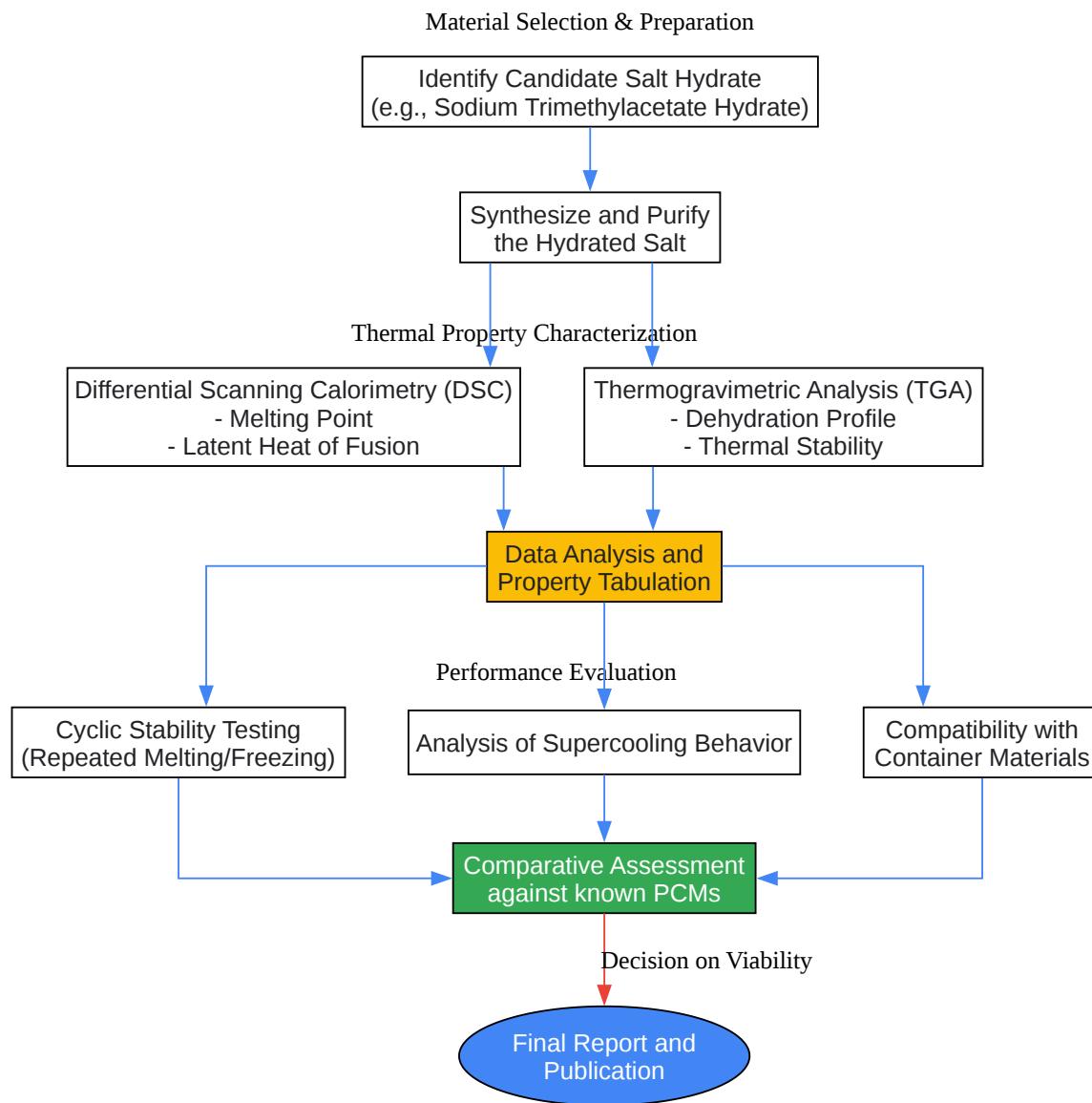
Salt Hydrate	Formula	Melting Point (°C)	Latent Heat of Fusion (kJ/kg)
Sodium Acetate Trihydrate	CH ₃ COONa·3H ₂ O	58	226-252[5]
Sodium Sulfate Decahydrate	Na ₂ SO ₄ ·10H ₂ O	32.4	254
Calcium Chloride Hexahydrate	CaCl ₂ ·6H ₂ O	29	171
Disodium Phosphate Dodecahydrate	Na ₂ HPO ₄ ·12H ₂ O	35	281
Sodium Trimethylacetate Hydrate	(CH ₃) ₃ CCOONa·xH ₂ O	Data Not Available	Data Not Available

Experimental Protocols: Thermal Analysis of Salt Hydrates

For researchers interested in evaluating the potential of **sodium trimethylacetate hydrate** or other salts as phase change materials, a standard experimental protocol using Differential Scanning Calorimetry (DSC) is outlined below.

Objective: To determine the melting point and latent heat of fusion of a salt hydrate.

Apparatus:


- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- Precision balance

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the salt hydrate into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
- DSC Analysis:
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
 - Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 90 °C).[\[1\]](#)
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature at a controlled rate.
- Data Analysis:
 - The DSC thermogram will show an endothermic peak during heating, corresponding to the melting of the salt hydrate.
 - The onset temperature of this peak is taken as the melting point.
 - The area under the peak is integrated to determine the latent heat of fusion (in J/g).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization and evaluation of a novel salt hydrate for thermal energy storage applications.

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of salt hydrates as phase change materials.

In conclusion, while **sodium trimethylacetate hydrate** presents an interesting subject for study due to its chemical properties, a significant data gap exists regarding its performance in specific applications. The methodologies and comparative data for well-understood salt hydrates like sodium acetate trihydrate provide a clear roadmap for future research to elucidate the potential of **sodium trimethylacetate hydrate** and other novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1184-88-9 CAS MSDS (sodium pivalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sodium pivalate CAS#: 1184-88-9 [m.chemicalbook.com]
- 5. pp.bme.hu [pp.bme.hu]
- To cite this document: BenchChem. [Comparative Analysis of Sodium Trimethylacetate Hydrate: A Data-Driven Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116614#cross-validation-of-experimental-data-involving-sodium-trimethylacetate-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com